(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide" is a derivative of benzamide, which is a compound that has been extensively studied for various applications, including its potential as a supramolecular gelator and its cytotoxic activity against cancer cell lines. The research on benzamide derivatives is crucial as it provides insights into the design of new materials and therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives involves multiple steps, including the formation of amide bonds and the introduction of various functional groups that can influence the properties of the final compound. For instance, the synthesis of N-(thiazol-2-yl)benzamide derivatives, as mentioned in the first paper, involves the introduction of a methyl group and the formation of a thiazole ring, which are crucial for the gelation behavior of these compounds . Similarly, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, as described in the second paper, includes a one-pot reaction followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of amide bonds and various ring systems, such as thiazole and thiadiazolo[2,3-a]pyridine, which can engage in multiple non-covalent interactions. These interactions, including π-π stacking and hydrogen bonding, play a significant role in the self-assembly and supramolecular behavior of these compounds. The crystal structure analysis of these derivatives reveals the importance of these interactions in determining the overall molecular conformation and stability .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidation and coordination with metal ions. The oxidation process can lead to the formation of cyclic systems, as seen in the synthesis of thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, these derivatives can coordinate with metal ions like copper(II) to form stable complexes, which can significantly alter their chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the functional groups present. For example, the introduction of a methyl group and the ability to form S⋯O interactions contribute to the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The crystal structures of these compounds provide insights into their stability and the minimum gelator concentration required for gelation. On the other hand, the cytotoxic activity of thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes against various cancer cell lines indicates the potential of these compounds as therapeutic agents. The coordination geometry around the copper(II) ion in these complexes is also crucial for their stability and biological activity .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Cancer Treatment
One significant area of research involving similar compounds to (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is their use as anaplastic lymphoma kinase (ALK) inhibitors in cancer treatment. Studies have shown that these compounds can be effective in targeting cancer cells, although challenges such as enzymatic hydrolysis in plasma and high clearance rates in animal models have been observed. These studies highlight the potential of these compounds in cancer pharmacotherapy, particularly in overcoming drug resistance and improving efficacy through chemical modifications (Teffera et al., 2013).
Anti-Fatigue Effects
Another interesting application of similar benzamide derivatives is in the study of their anti-fatigue effects. Research involving the synthesis and testing of these derivatives has demonstrated enhanced endurance capacity in animal models. This suggests potential therapeutic applications in conditions associated with fatigue or where enhanced physical endurance is beneficial (Wu et al., 2014).
Molecular Interactions and Receptor Studies
The interaction of analogous compounds with cannabinoid receptors has been investigated, providing insights into the molecular mechanisms of receptor-ligand interactions. This research is crucial for understanding how modifications in the benzamide structure can influence receptor binding and activity, which is relevant for designing targeted therapies in various neurological conditions (Shim et al., 2002).
Antibacterial and Anticancer Activities
Research into benzamide derivatives has shown promising antibacterial and anticancer activities. These studies explore the potential of these compounds as novel therapeutic agents in fighting resistant bacterial strains and various cancer types. This includes investigations into their bioactivity and the synthesis of metal complexes to enhance these properties (Khatiwora et al., 2013).
Immunological Applications
Additionally, certain benzamide derivatives have been studied for their potential in immunology, particularly as adjuvants in vaccine development. These compounds can modulate immune responses, which is crucial for enhancing the efficacy of vaccines (Saito et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-26-22-20-8-4-3-7-17(20)11-14-21(22)31-24(26)25-23(28)18-9-12-19(13-10-18)32(29,30)27-15-5-2-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPVQPCDQJUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.